molecular formula C20H27BrN4O2 B2704907 1-(4-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine CAS No. 2415492-00-9

1-(4-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine

Cat. No.: B2704907
CAS No.: 2415492-00-9
M. Wt: 435.366
InChI Key: RGQXEDRIWAUIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is a complex organic compound that features a bromopyridine moiety linked to a piperidine ring through a but-2-ynoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine typically involves multiple steps:

    Formation of the Bromopyridine Moiety: The starting material, 5-bromopyridine, is synthesized through bromination of pyridine using bromine or N-bromosuccinimide.

    Synthesis of the Piperidine Ring: The piperidine ring is prepared by reacting 4-(4-methylpiperazin-1-yl)but-2-yne with a suitable piperidine precursor.

    Coupling Reaction: The bromopyridine and piperidine intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes:

    Catalyst Selection: Using efficient palladium catalysts to facilitate the coupling reaction.

    Reaction Optimization: Adjusting temperature, solvent, and reaction time to maximize product formation.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(4-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: Used as a building block for designing novel pharmaceuticals.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloropyridin-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone
  • (5-Fluoropyridin-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone

Uniqueness

  • Bromine Substitution : The presence of a bromine atom in the pyridine ring can influence the compound’s reactivity and biological activity.
  • Structural Features : The combination of bromopyridine and piperidine moieties linked by a but-2-ynoxy bridge provides unique chemical properties.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27BrN4O2/c1-23-9-11-24(12-10-23)6-2-3-13-27-19-4-7-25(8-5-19)20(26)17-14-18(21)16-22-15-17/h14-16,19H,4-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQXEDRIWAUIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC#CCOC2CCN(CC2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.